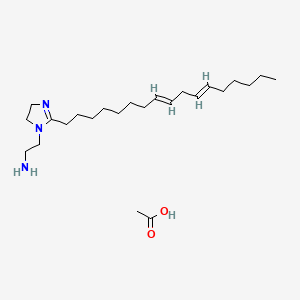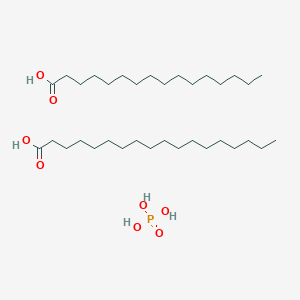
Cetearyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cetearyl phosphate is a compound that belongs to the class of alkyl phosphates. It is a mixture of cetyl and stearyl alcohols esterified with phosphoric acid. This compound is commonly used in cosmetic formulations due to its excellent emulsifying, dispersing, and conditioning properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cetearyl phosphate is typically synthesized by reacting cetyl and stearyl alcohols with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating the reactants and using a catalyst to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in reactors, and the reaction is carried out at elevated temperatures. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cetearyl phosphate undergoes several types of chemical reactions, including:
Oxidation: It can undergo oxidation reactions, although these are less common in typical applications.
Substitution: This compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are used as reagents.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Substitution: Various nucleophiles can be employed depending on the desired product.
Major Products Formed
Hydrolysis: Cetyl alcohol, stearyl alcohol, and phosphoric acid.
Oxidation: Oxidized derivatives of cetyl and stearyl alcohols.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Cetearyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifying agent in the formulation of various chemical products.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Utilized in topical formulations for its skin-conditioning properties.
Industry: Used in the production of personal care products, including shampoos, conditioners, and lotions.
Mécanisme D'action
Cetearyl phosphate acts primarily as an emulsifying and conditioning agent. It stabilizes emulsions by reducing the surface tension between oil and water phases. The phosphate group interacts with water molecules, while the long alkyl chains interact with oil molecules, thus forming a stable emulsion. This compound also provides conditioning effects by forming a protective layer on the skin or hair, enhancing moisture retention and smoothness .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cetyl phosphate
- Stearyl phosphate
- Dicetyl phosphate
- Ceteth-10 phosphate
Comparison
Cetearyl phosphate is unique due to its combination of cetyl and stearyl alcohols, which provides a balanced hydrophilic-lipophilic profile. This makes it more versatile compared to cetyl phosphate or stearyl phosphate alone. Dicetyl phosphate and ceteth-10 phosphate are also used as emulsifiers, but this compound offers better conditioning properties and stability in formulations .
Propriétés
Numéro CAS |
90506-73-3 |
|---|---|
Formule moléculaire |
C34H71O8P |
Poids moléculaire |
638.9 g/mol |
Nom IUPAC |
hexadecanoic acid;octadecanoic acid;phosphoric acid |
InChI |
InChI=1S/C18H36O2.C16H32O2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-5(2,3)4/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);(H3,1,2,3,4) |
Clé InChI |
NDSQWHRDZXKSHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


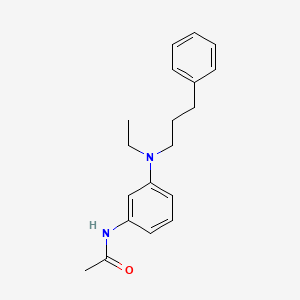
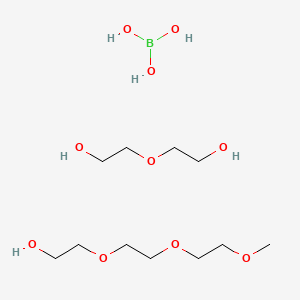
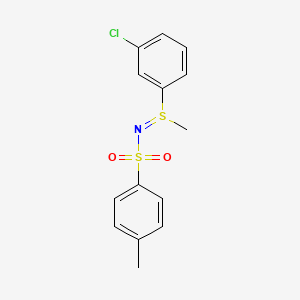
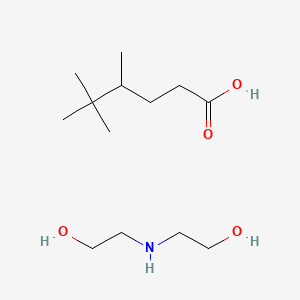


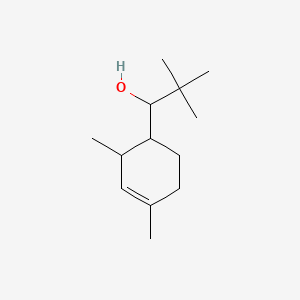

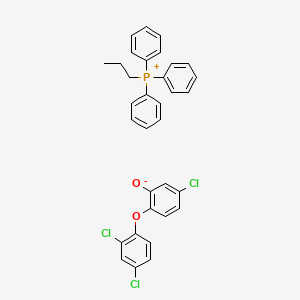
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)

